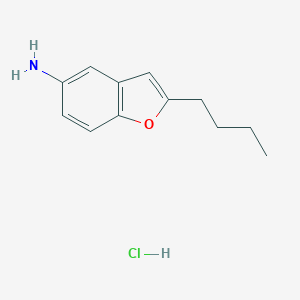

2-butylbenzofuran-5-amine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-butyl-1-benzofuran-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11;/h5-8H,2-4,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNAECRFGLADHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431067 | |

| Record name | 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526196-90-7 | |

| Record name | 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-butylbenzofuran-5-amine Hydrochloride

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-butylbenzofuran-5-amine hydrochloride, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in a range of drugs. This guide details the multi-step synthesis, focusing on the preparation of the key intermediate, 2-butyl-5-nitrobenzofuran, its subsequent reduction to the corresponding amine, and the final conversion to the hydrochloride salt.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-stage process. The overall workflow involves the synthesis of a nitro-substituted benzofuran intermediate, followed by the reduction of the nitro group to an amine, and finally, the formation of the hydrochloride salt.

Synthesis of 2-Butyl-5-nitrobenzofuran (Intermediate I)

The synthesis of the key intermediate, 2-butyl-5-nitrobenzofuran, can be accomplished through several routes. Two prominent methods are detailed below, both starting from commercially available 4-nitrophenol.

Route A: Synthesis via Wittig Reaction

This pathway involves the chloromethylation of 4-nitrophenol, followed by the formation of a phosphonium salt and a subsequent intramolecular Wittig reaction and cyclization.

Step 1: Chloromethylation of 4-Nitrophenol

-

4-Nitrophenol is reacted with paraformaldehyde and concentrated hydrochloric acid at 50-60°C.[1]

-

The reaction typically yields 2-chloromethyl-4-nitrophenol.

Step 2: Phosphonium Salt Formation

-

The resulting 2-chloromethyl-4-nitrophenol is reacted with triphenylphosphine in a suitable solvent like chloroform under reflux.[1]

-

This step yields 2-hydroxy-5-nitrobenzyl-triphenylphosphonium chloride.[1]

Step 3: Cyclization with n-Valeryl Chloride

-

The phosphonium salt is then reacted with n-valeryl chloride in the presence of a base such as triethylamine in a solvent like toluene.[1]

-

This intramolecular Wittig reaction and subsequent cyclization affords 2-butyl-5-nitrobenzofuran.[1]

| Step | Product | Reagents | Conditions | Yield | Purity | Reference |

| 1 | 2-Chloromethyl-4-nitrophenol | 4-Nitrophenol, paraformaldehyde, conc. HCl | 50-60°C | ~88% | - | [1] |

| 2 | 2-Hydroxy-5-nitrobenzyl-triphenylphosphonium chloride | 2-Chloromethyl-4-nitrophenol, triphenylphosphine | Chloroform, reflux | ~94% | - | [1] |

| 3 | 2-Butyl-5-nitrobenzofuran | Phosphonium salt, n-valeryl chloride, triethylamine | Toluene | ~82% | - | [1] |

Route B: Synthesis via Fries Rearrangement and Cyclization

An alternative approach involves the acylation of 4-nitrophenol, followed by a Fries rearrangement, bromination, and cyclization.

Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butylbenzofuran-5-amine (Intermediate II)

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst : Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitro groups.

-

Solvent : Alcoholic solvents such as ethanol or methanol are typically employed.

-

Hydrogen Source : The reaction is carried out under a hydrogen gas atmosphere, often using a balloon or a Parr hydrogenator.

-

Conditions : The reaction is usually run at room temperature and atmospheric or slightly elevated pressure. Acidic conditions, such as the addition of acetic acid, can sometimes accelerate the reaction.

A general procedure involves dissolving 2-butyl-5-nitrobenzofuran in ethanol, adding a catalytic amount of 10% Pd/C, and stirring the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield 2-butylbenzofuran-5-amine.

Synthesis of this compound (Final Product)

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

-

The crude 2-butylbenzofuran-5-amine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

The hydrochloride salt typically precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Butylbenzofuran-5-amine | C12H15NO | 189.25 | - | - |

| This compound | C12H16ClNO | 225.72 | White to off-white crystalline powder | 183-187 |

Safety Information

-

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat).

-

Operations should be carried out in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

This guide provides a framework for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory settings and available equipment.

References

An In-depth Technical Guide to 2-Butylbenzofuran-5-amine Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-butylbenzofuran-5-amine hydrochloride, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and some organic solvents such as methanol and ethanol.[1] The hydrochloride salt form enhances its solubility in aqueous media.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆ClNO | [1][2] |

| Molecular Weight | 225.71 g/mol | [3] |

| Appearance | White or almost white crystal powder | [1] |

| Melting Point | Approximately 183-187°C | [1] |

| Boiling Point | 317.1°C at 760 mmHg | [3] |

| Flash Point | 145.6°C | [3] |

| Solubility | Soluble in water, alcohol, and ether | [1] |

| CAS Number | 526196-90-7 | [3] |

Synthesis and Experimental Protocols

This compound is primarily known as a crucial intermediate in the synthesis of Dronedarone, an antiarrhythmic drug.[3][4] Various synthetic routes have been described in patent literature, often starting from substituted phenols or benzofurans.

A common synthetic approach involves the formation of the 2-butylbenzofuran core, followed by nitration and subsequent reduction of the nitro group to an amine, and finally, formation of the hydrochloride salt.

Generalized Experimental Protocol for Synthesis:

While specific, detailed protocols for the synthesis of solely this compound are not extensively published as standalone procedures, the following represents a generalized pathway compiled from various sources describing the synthesis of Dronedarone and its intermediates.

Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran

One potential route starts with the appropriate nitrophenol, which is converted in several steps to 2-butyl-5-nitrobenzofuran.[4] An alternative patented method involves the reaction of 2-hydroxy-5-nitrobenzyl triphenyl phosphonium chloride with n-valeryl chloride.[5]

Step 2: Reduction of the Nitro Group

The 2-butyl-5-nitrobenzofuran is then subjected to a reduction reaction to convert the nitro group at the 5-position to an amine group, yielding 2-butylbenzofuran-5-amine. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

Step 3: Formation of the Hydrochloride Salt

The resulting 2-butylbenzofuran-5-amine is then treated with hydrochloric acid in a suitable solvent, such as isopropanol or ether, to precipitate the hydrochloride salt. The solid is then typically collected by filtration, washed with a cold solvent, and dried under vacuum.

Purification:

Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

Analytical Methods

The characterization and quality control of this compound would typically involve a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the amine, the aromatic ring, and the ether linkage of the benzofuran system.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and to quantify any impurities.

Role in Pharmaceutical Synthesis

The primary and well-documented application of this compound is as a key building block in the multi-step synthesis of Dronedarone.[4][6]

Below is a simplified graphical representation of the synthetic workflow illustrating the position of this compound in the synthesis of Dronedarone.

Caption: Synthetic workflow for Dronedarone HCl.

Biological Activity and Signaling Pathways

There is no significant evidence in the reviewed literature to suggest that this compound possesses inherent therapeutic activity or has been studied for its interaction with specific biological signaling pathways. Its primary relevance is as a chemical intermediate, and as such, its biological effects are not the focus of research. The pharmacological activity of interest arises after its conversion into the final drug product, Dronedarone. Benzofuran derivatives, as a class, are known to exhibit a wide range of biological activities.[7]

Safety and Handling

This compound is a chemical substance that should be handled in a laboratory setting by trained personnel.[1] Standard safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1] Inhalation of dust and contact with skin and eyes should be avoided.[1] In case of exposure, immediate rinsing with copious amounts of water is recommended, and medical attention should be sought.[1] It is important to consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

- 1. chembk.com [chembk.com]

- 2. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]

- 6. Organic Synthesis International: DRONEDARONE [organicsynthesisinternational.blogspot.com]

- 7. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to 2-Butylbenzofuran-5-amine Hydrochloride: From Chemical Intermediate to a Key Component in Cardiovascular Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylbenzofuran-5-amine hydrochloride is a key chemical intermediate primarily recognized for its role in the synthesis of the antiarrhythmic agent, dronedarone. While direct pharmacological studies on the mechanism of action of this compound are not extensively available in public literature, its significance lies in its structural contribution to the final active pharmaceutical ingredient. This technical guide will explore the known applications of this compound, focusing on its role in the synthesis of dronedarone and detailing the well-established mechanism of action of dronedarone as a multi-channel blocking antiarrhythmic drug.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its chemical structure consists of a benzofuran core substituted with a butyl group at the 2-position and an amine group at the 5-position, formulated as a hydrochloride salt.

| Property | Value |

| Molecular Formula | C12H16ClNO |

| Molecular Weight | 225.71 g/mol [1] |

| Appearance | White Solid[1] |

| Boiling Point | 317.1°C at 760 mmHg[1] |

| Flash Point | 145.6°C[1] |

| LogP | 4.74080[1] |

Role as a Pharmaceutical Intermediate

The primary documented application of this compound is as a key starting material in the synthesis of dronedarone.[1] Dronedarone is a benzofuran derivative and a potent antiarrhythmic agent used in the management of atrial fibrillation.[2][3]

Synthesis of Dronedarone: A Conceptual Workflow

The synthesis of dronedarone from this compound involves a multi-step chemical process. A simplified, conceptual workflow is outlined below.

References

In Vitro Biological Activity of 2-Butylbenzofuran-5-amine Hydrochloride: A Technical Overview and Guide to Evaluation

Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature, patents, and technical reports reveals a significant lack of specific data on the in vitro biological activity of 2-butylbenzofuran-5-amine hydrochloride. This document, therefore, serves as a technical guide for researchers, scientists, and drug development professionals by summarizing the known biological activities of structurally related benzofuran derivatives. The experimental protocols and potential mechanisms of action detailed herein are provided as a framework for designing and conducting future in vitro studies on this compound.

Introduction to Benzofuran Derivatives

Benzofuran is a heterocyclic organic compound consisting of a fused benzene and furan ring. This core structure is a common motif in a wide array of natural products and synthetic molecules that exhibit significant biological activities.[1][2][3] Derivatives of benzofuran have been extensively studied and have shown a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5][6] The biological effects of these derivatives are often dictated by the nature and position of the substituents on the benzofuran scaffold.[2]

Given the structural similarity of this compound to other biologically active benzofuran derivatives, it is plausible that this compound may exhibit similar pharmacological properties. This guide will explore the common in vitro biological activities associated with this class of compounds and the methodologies employed for their evaluation.

Potential In Vitro Biological Activities and Illustrative Data

While specific quantitative data for this compound is unavailable, the following tables summarize the reported in vitro activities of various substituted benzofuran derivatives. This data is presented to illustrate the potential therapeutic areas and the range of potencies observed for this compound class.

Anticancer Activity

Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][7]

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Halogenated Benzofuran Derivatives | K562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervix Carcinoma) | IC50 | Varies (Significant Cytotoxicity) | [1] |

| 2-Aroylbenzofuran Derivatives | A549, HT-29, MCF-7 | IC50 | Single to double-digit nanomolar | [8] |

| Benzofuran-Chalcone Hybrids | A-375, MCF-7, A-549, HT-29, H-460 | IC50 | 2.74 - 7.29 µM | [7] |

| Piperazine-Substituted Benzofuran | A549, K562 | IC50 | 25.15 µM, 29.66 µM | [7] |

Antimicrobial Activity

The benzofuran scaffold is also a key component in compounds with potent antibacterial and antifungal properties.[4][5]

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Aza-benzofuran Derivatives | Salmonella typhimurium, Staphylococcus aureus | MIC | 12.5 µg/mL | [4] |

| Oxa-benzofuran Derivatives | Penicillium italicum, Fusarium oxysporum, Colletotrichum musae | MIC | 12.5 - 25 µg/mL | [4] |

| Benzofuran-3-carbohydrazide Derivatives | Mycobacterium tuberculosis H37Rv | MIC | 2 - 8 µg/mL | [5] |

| Bromo-substituted Benzofurans | Various bacterial strains | MIC | 29.76 - 31.96 mmol/L | [5] |

Anti-inflammatory Activity

Several benzofuran derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[4][6][9]

| Compound Class | Cell Line/Model | Activity Metric | Value | Reference |

| Methylene-dioxy-benzofuran Derivatives | Neutrophils | IC50 (respiratory burst inhibition) | 4.15 ± 0.07 µM, 5.96 ± 0.37 µM | [9] |

| Aza-benzofuran Derivatives | RAW 264.7 macrophages | IC50 (NO inhibition) | 16.5 - 17.3 µM | [4] |

| Piperazine/Benzofuran Hybrids | RAW 264.7 macrophages | IC50 (NO inhibition) | 52.23 ± 0.97 µM | [6] |

Experimental Protocols for In Vitro Evaluation

To assess the potential biological activities of this compound, a series of standard in vitro assays can be employed. The following are detailed methodologies for key experiments.

Anticancer Activity - MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., K562, MOLT-4, HeLa)[1]

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity - Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

Objective: To find the lowest concentration of the test compound that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)[5]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

96-well microplates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[4][6]

Objective: To determine the IC50 value for the inhibition of NO production.

Materials:

-

RAW 264.7 murine macrophage cell line[4]

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (for NO measurement)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related benzofuran derivatives, this compound could potentially exert its biological effects through various signaling pathways.

Apoptosis Induction in Cancer Cells

Many benzofuran derivatives induce apoptosis in cancer cells.[1] This can be investigated by examining key markers of apoptosis.

Caption: Potential mechanism of apoptosis induction.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[6][10]

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow for In Vitro Screening

A logical workflow for the initial in vitro screening of this compound is outlined below.

Caption: General workflow for in vitro biological evaluation.

Conclusion

While direct experimental data on the in vitro biological activity of this compound is currently lacking in the public domain, the extensive research on structurally similar benzofuran derivatives suggests its potential as a bioactive compound. This guide provides a framework for initiating the in vitro evaluation of this molecule, drawing on established protocols and observed activities within the benzofuran class. Future research focusing on the cytotoxicity, antimicrobial, and anti-inflammatory properties of this compound is warranted to elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 8. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Structural Analogs of 2-Butylbenzofuran-5-amine: A Technical Guide for Drug Discovery Professionals

Introduction

2-Butylbenzofuran-5-amine and its derivatives represent a significant scaffold in medicinal chemistry, most notably as the core of the antiarrhythmic drug dronedarone. This technical guide provides a comprehensive overview of the structural analogs of 2-butylbenzofuran-5-amine, detailing their synthesis, structure-activity relationships (SAR), and pharmacological properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics based on the benzofuran motif.

Core Structure and Key Intermediates

The foundational structure consists of a benzofuran ring substituted with a butyl group at the 2-position and an amine group at the 5-position. A critical intermediate in the synthesis of many analogs is 2-butyl-5-nitrobenzofuran . The synthesis of this precursor is a key step, often followed by the reduction of the nitro group to an amine, which can then be further functionalized.

Synthesis of Structural Analogs

The synthesis of 2-butylbenzofuran-5-amine analogs typically begins with the construction of the 2-butyl-5-nitrobenzofuran core. A practical synthetic route has been described for a closely related key intermediate, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, which is pivotal in the preparation of the antiarrhythmic drug dronedarone.[1]

General Synthetic Workflow

Caption: General synthetic workflow for 2-butylbenzofuran-5-amine analogs.

Experimental Protocols

Synthesis of 2-Butyl-5-nitrobenzofuran

A common method involves the reaction of 1-fluoro-4-nitrobenzene with 1-hexyn-3-ol, followed by a Claisen rearrangement and intramolecular cyclization.[2] An alternative practical synthesis starts from commercially available 4-nitrophenol, which is converted to 2-butyl-5-nitrobenzofuran in five steps.[1]

Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butylbenzofuran-5-amine

The reduction of the nitro group is a critical step to introduce the amine functionality. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a hydrogen source, are commonly employed. Selective catalytic reduction of similar nitrobenzofurans to the corresponding amino compounds has been achieved at room temperature.[3]

Structural Analogs and Biological Activity

The primary therapeutic application of this class of compounds is in the management of cardiac arrhythmias. Dronedarone, a prominent analog, is a multichannel blocker that affects sodium, potassium, and calcium ion channels and also possesses anti-adrenergic properties.[4][5] The structure-activity relationships (SAR) of these compounds are crucial for optimizing their pharmacological profile.

Key Structural Modifications and SAR Insights

The benzofuran ring coupled with a benzoyl moiety is considered an essential structural feature for the antiarrhythmic activity observed in amiodarone and its derivatives like dronedarone.[6] Modifications at other positions on the molecule are explored to develop safer derivatives that retain potent activity.[6]

The lipophilicity of the molecule plays a significant role in its antiarrhythmic activity. For some classes of antiarrhythmic agents, a greater lipophilicity leads to superior properties, although there appears to be an optimal level beyond which potency decreases.[7] The introduction of a methyl sulfonyl group in dronedarone, for instance, decreases its lipophilicity and shortens its plasma half-life compared to amiodarone, which is intended to reduce organ toxicity.[8]

Quantitative Data on Selected Analogs

| Compound | Key Structural Features | Biological Activity | Reference |

| Dronedarone | N-(2-butyl-3-(p-(3-(dibutylamino)propoxy)benzoyl)-5-benzofuranyl) methanesulfonamide | Antiarrhythmic; multichannel blocker | [4][5] |

| Amiodarone | 2-butyl-3-benzofuranyl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone hydrochloride | Antiarrhythmic; multichannel blocker | [9] |

| N-(2-butylbenzofuran-5-yl)methanesulfonamide | Intermediate in dronedarone synthesis | Potential anticancer, antimicrobial, and anti-angiogenic activities | [10] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the antiarrhythmic analogs in this class is the blockade of multiple ion channels, including:

-

Sodium (Na+) channels

-

Potassium (K+) channels

-

Calcium (Ca2+) channels

Additionally, these compounds exhibit non-competitive anti-adrenergic effects . This multi-target approach contributes to their efficacy in controlling heart rhythm.

Caption: Mechanism of action of antiarrhythmic 2-butylbenzofuran-5-amine analogs.

Conclusion

The 2-butylbenzofuran-5-amine scaffold is a validated and promising starting point for the development of novel therapeutics, particularly for cardiovascular diseases. The synthesis of the core structure is well-documented, allowing for the generation of diverse analogs. Structure-activity relationship studies, primarily guided by the development of dronedarone, highlight the importance of balancing lipophilicity and avoiding toxicophores to achieve a desirable pharmacological profile. Future research in this area could focus on exploring a wider range of substitutions at the 5-amino position and at the 3-position of the benzofuran ring to identify novel agents with improved efficacy and safety.

References

- 1. ias.ac.in [ias.ac.in]

- 2. WO2008152217A3 - Process for preparing 2-(n-butyl)-5-nitrobenzofuran - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships of antiarrhythmic agents: crystal structure of amiodarone hydrochloride and two derivatives, and their conformational comparison with thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(2-butylbenzofuran-5-yl)methanesulfonamide | 437652-07-8 | Benchchem [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Butylbenzofuran-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally derived spectroscopic data for 2-butylbenzofuran-5-amine hydrochloride is limited. The data presented herein is a predictive summary based on the analysis of structurally related compounds, including 2-butylbenzofuran and general principles of spectroscopy for amine hydrochlorides.

Introduction

This compound is a key intermediate in pharmaceutical synthesis, notably in the development of antidepressant and neuroprotective agents.[1] Its chemical structure, comprising a butyl-substituted benzofuran core with a primary amine hydrochloride, dictates its reactivity and physical properties. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and regulatory compliance in the drug development process. This guide provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data for 2-butylbenzofuran and established spectroscopic principles for aromatic amines and their hydrochloride salts.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~10.0 - 9.0 | br s | 3H | -NH₃⁺ | Broad singlet due to proton exchange and quadrupolar effects of nitrogen. |

| ~7.6 - 7.4 | m | 2H | Ar-H | Aromatic protons on the benzofuran ring. |

| ~7.2 - 7.0 | m | 1H | Ar-H | Aromatic proton on the benzofuran ring. |

| ~6.5 | s | 1H | Furan-H | Proton on the furan ring. |

| ~2.8 | t | 2H | -CH₂- | Methylene group of the butyl chain adjacent to the benzofuran ring. |

| ~1.7 | m | 2H | -CH₂- | Methylene group of the butyl chain. |

| ~1.4 | m | 2H | -CH₂- | Methylene group of the butyl chain. |

| ~0.9 | t | 3H | -CH₃ | Terminal methyl group of the butyl chain. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-O (Benzofuran) |

| ~154 | C-N (Benzofuran) |

| ~130 | Quaternary Ar-C |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Quaternary Ar-C |

| ~105 | Furan-CH |

| ~30 | -CH₂- |

| ~28 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Predicted IR Spectroscopy Data (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, Broad | N-H stretch (amine salt) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch |

| ~1620 | Medium | N-H bend (amine salt) |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aromatic C-N stretch |

| ~1100 | Strong | C-O-C stretch (furan) |

Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 190.13 | [M+H]⁺ (protonated free amine) |

| 173.13 | [M+H - NH₃]⁺ |

| 145.09 | [M+H - C₄H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.

Instrumentation:

-

A 500 MHz NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at 25 °C.

-

Use a spectral width of 16 ppm.

-

Apply a 30° pulse width with a relaxation delay of 2 seconds.

-

Collect 16 scans.

-

-

¹³C NMR:

-

Acquire the spectrum at 25 °C.

-

Use a spectral width of 240 ppm.

-

Apply a 30° pulse width with a relaxation delay of 2 seconds.

-

Collect 1024 scans with proton decoupling.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

An FT-IR spectrometer equipped with a KBr pellet press.

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]

-

Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.[2][3]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[4][5]

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[6]

-

Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.[6]

Data Acquisition:

-

Set the ESI source to positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5 µL/min.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecule.

Data Processing:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed m/z values with the theoretically calculated values.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow.

Caption: Spectroscopic analysis workflow.

References

- 1. chembk.com [chembk.com]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Crystallography of 2-Butylbenzofuran-5-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of 2-butylbenzofuran-5-amine hydrochloride, a key intermediate in the synthesis of pharmacologically active compounds. While a definitive crystal structure is not publicly available, this document outlines a robust methodology for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. The protocols described herein are based on established chemical principles and common practices in the field of crystallography.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the precursor 2-butyl-5-nitrobenzofuran. This is followed by the reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran

A practical approach to synthesizing 2-butyl-5-nitrobenzofuran begins with commercially available 4-nitrophenol.[1] The synthesis involves the conversion of 4-nitrophenol in five steps to 2-butyl-5-nitrobenzofuran.[1]

Step 2: Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butylbenzofuran-5-amine

The reduction of the nitro group to a primary amine can be achieved using various established methods, such as catalytic hydrogenation or reduction with metal chlorides. A common and effective method involves the use of sodium borohydride in the presence of a transition metal salt like iron(II) chloride.[2]

-

Procedure: In a round-bottom flask, dissolve 2-butyl-5-nitrobenzofuran in a suitable solvent such as tetrahydrofuran (THF).

-

Add iron(II) chloride to the solution at room temperature.

-

Slowly add sodium borohydride to the mixture under a nitrogen atmosphere.

-

Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic extracts and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-butylbenzofuran-5-amine.

Step 3: Formation of this compound

The hydrochloride salt is prepared by treating the free amine with hydrochloric acid.

-

Procedure: Dissolve the purified 2-butylbenzofuran-5-amine in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. For organic hydrochloride salts, several crystallization techniques can be employed.

Experimental Protocol: Crystallization

Slow evaporation of a saturated solution is a common and effective method for growing single crystals.

-

Solvent Selection: Screen various solvents and solvent mixtures to find a system where this compound has moderate solubility. Good candidates include ethanol, methanol, acetonitrile, or mixtures with water.

-

Procedure: Prepare a saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Filter the hot solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

-

Over several days to weeks, single crystals suitable for X-ray diffraction should form.

Other potential crystallization methods include slow cooling of a saturated solution, vapor diffusion, and microbatch under-oil crystallization.[3]

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer to determine the three-dimensional atomic structure.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data obtained from single-crystal X-ray diffraction analysis would be summarized in a table similar to the hypothetical example below.

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₂H₁₆ClNO |

| Formula Weight | 225.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| α (°) | 90 |

| β (°) | 105.67(2) |

| γ (°) | 90 |

| Volume (ų) | 1324.5(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.132 |

| Absorption Coefficient (mm⁻¹) | 0.25 |

| F(000) | 480 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 10567 |

| Independent reflections | 3025 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.148 |

Visualization of Experimental Workflow

The overall workflow from synthesis to crystallographic analysis is depicted in the following diagram.

Caption: Workflow for the synthesis and crystallographic analysis.

References

Potential Therapeutic Targets of 2-Butylbenzofuran-5-amine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylbenzofuran-5-amine hydrochloride is a key chemical intermediate in the synthesis of Dronedarone, a potent multi-channel blocking antiarrhythmic agent. While direct pharmacological data on this intermediate is scarce, its structural contribution to the final drug product suggests potential interactions with a range of therapeutic targets. This technical guide provides a comprehensive overview of these potential targets by examining the well-established pharmacology of Dronedarone. The document details the ion channels and receptors that Dronedarone modulates, presenting quantitative data on its activity. Furthermore, it outlines the key experimental protocols necessary to investigate the biological activity of this compound and similar benzofuran derivatives. This guide serves as a foundational resource for researchers interested in the therapeutic potential of this chemical scaffold.

Introduction

This compound is a benzofuran derivative primarily recognized for its role as a crucial precursor in the manufacturing of Dronedarone.[1][2] The benzofuran nucleus is a common motif in many biologically active compounds, and its derivatives are known to exhibit a wide array of pharmacological properties, including antiarrhythmic, anticancer, and antimicrobial activities. Given that the 2-butylbenzofuran-5-amine moiety forms a significant part of the Dronedarone structure, it is plausible that this intermediate may share some of the pharmacological characteristics of the final drug, albeit likely with different potency and selectivity. This document explores the potential therapeutic targets of this compound by extrapolating from the known mechanism of action of Dronedarone.

Inferred Therapeutic Targets from Dronedarone Pharmacology

Dronedarone is classified as a multi-channel blocker, exhibiting effects on various ion channels and receptors involved in cardiac electrophysiology. These targets represent the most probable areas of biological activity for its precursor, this compound.

Cardiac Ion Channels

Dronedarone's antiarrhythmic effects are primarily attributed to its ability to block several key cardiac ion channels. This modulation of ion flux across the cardiomyocyte membrane leads to prolongation of the action potential duration and the effective refractory period.

-

Potassium Channels (K+): Dronedarone inhibits multiple potassium currents, a hallmark of Class III antiarrhythmic agents. This includes the rapidly activating delayed rectifier potassium current (IKr), the slowly activating delayed rectifier potassium current (IKs), and the inward rectifier potassium current (IK1).

-

Sodium Channels (Na+): Dronedarone exhibits a state-dependent blockade of the fast sodium current (INa), a characteristic of Class Ib antiarrhythmics. This effect is more pronounced at higher heart rates.

-

Calcium Channels (Ca2+): Dronedarone also blocks L-type calcium currents (ICaL), a property associated with Class IV antiarrhythmic drugs.

Adrenergic Receptors

In addition to its ion channel blocking activities, Dronedarone is a non-competitive antagonist of both alpha- and beta-adrenergic receptors, adding a Class II antiarrhythmic component to its profile. This antiadrenergic activity helps to mitigate the pro-arrhythmic effects of sympathetic stimulation on the heart.

Quantitative Data on Dronedarone Activity

The following tables summarize the available quantitative data for Dronedarone's interaction with its primary targets. These values provide a benchmark for the potential, though likely weaker, activity of this compound.

Table 1: Inhibitory Concentrations (IC50) of Dronedarone on Cardiac Ion Channels

| Target Ion Channel | Species/Cell Line | IC50 (µM) | Reference |

| Fast Sodium Current (INa) | Guinea Pig Ventricular Myocytes | 0.7 ± 0.1 | [1] |

| L-type Calcium Current (ICaL) | Guinea Pig Ventricular Myocytes | 0.4 ± 0.1 | [1] |

| Human HCN4 Channels | CHO Cells | 1.0 ± 0.1 | [1] |

| Small Conductance Ca2+-activated K+ Channels (SK) | Human Atrial Myocytes (Chronic Atrial Fibrillation) | 2.42 | [3] |

| Small Conductance Ca2+-activated K+ Channels (SK2) | HEK-293 Cells | 1.7 | [3] |

Table 2: Binding Affinities (Ki) of Dronedarone for Adrenergic Receptors

| Target Receptor | Ki (nM) | Reference |

| α1-adrenoceptors | 330 | [2] |

| α2-adrenoceptors | 56 | [2] |

| β1-adrenoceptors | 740 | [2] |

Experimental Protocols

To empirically determine the therapeutic targets of this compound, the following experimental protocols, commonly used for the characterization of Dronedarone, are recommended.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of this compound on the function of various cardiac ion channels.

Methodology:

-

Cell Preparation: Utilize isolated primary cardiomyocytes (e.g., from guinea pig ventricles) or a stable cell line (e.g., HEK-293 or CHO) expressing the specific human ion channel of interest.

-

Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.

-

Seal Formation: Achieve a high-resistance "giga-seal" (>1 GΩ) between the micropipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp: Apply specific voltage protocols to elicit and record the ionic currents through the channel of interest using a patch-clamp amplifier and data acquisition system.

-

Drug Application: Perfuse the cells with increasing concentrations of this compound to determine its effect on the recorded currents.

-

Data Analysis: Analyze the current traces to determine the concentration-response relationship and calculate the IC50 value.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity of this compound for adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the adrenergic receptor subtypes of interest (α1, α2, β1).

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a specific radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β) at a fixed concentration.

-

Competitive Binding: Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50, which can then be converted to the inhibition constant (Ki).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inferred multi-target mechanism of action.

Caption: Workflow for patch-clamp electrophysiology.

Caption: Workflow for radioligand binding assay.

Conclusion

While this compound is primarily known as a synthetic intermediate, its structural relationship to Dronedarone strongly suggests a potential for biological activity. The most probable therapeutic targets are the cardiac ion channels (Na+, K+, Ca2+) and adrenergic receptors that are modulated by Dronedarone. The quantitative data and experimental protocols provided in this guide offer a solid framework for initiating a research program to elucidate the specific pharmacological profile of this compound. Such investigations could reveal novel therapeutic applications for this and related benzofuran derivatives, potentially leading to the development of new drugs with improved efficacy and safety profiles.

References

- 1. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Butylbenzofuran-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 526196-90-7

Chemical Formula: C12H17NO · HCl

Synonyms: 2-Butyl-5-benzofuranamine hydrochloride, 2-Butyl-benzofuran-5-ylamine hydrochloride[1][2][3]

Core Compound Characteristics

2-Butylbenzofuran-5-amine hydrochloride is a white or almost white crystalline solid.[1] It is recognized as a significant intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antidepressants and neuroprotective agents.[1] Its structural backbone is a benzofuran ring, which is a common motif in many biologically active natural products and synthetic drugs.[4][5][6] The benzofuran core is known to be associated with a wide range of pharmacological activities, including anticancer, antiviral, and antiarrhythmic properties.[4]

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 225.71 g/mol | [7] |

| Exact Mass | 225.0920418 | [7] |

| Melting Point | Approx. 183-187°C | [1] |

| Appearance | White or almost white crystal powder | [1] |

| Solubility | Soluble in water and some organic solvents (e.g., alcohol, ether) | [1] |

| Flash Point | 145.6ºC | [7] |

| Boiling Point | 317.1ºC at 760 mmHg | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 3 | [7] |

| Topological Polar Surface Area | 39.2 Ų | [7] |

| Complexity | 183 | [7] |

| LogP | 4.74080 |

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. Notably, it serves as a precursor for Dronedarone, an antiarrhythmic drug used in the management of cardiac arrhythmias.[4] The benzofuran scaffold is a privileged structure in medicinal chemistry, and derivatives have been explored for a multitude of therapeutic applications.[4] Research into benzofuran derivatives has shown their potential as:

The amine group at the 5-position of the benzofuran ring provides a reactive site for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Experimental Protocols: Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a general synthetic approach can be outlined based on available information. A common method involves the reaction of 2-butylphenol with n-propylamine, followed by dehydration and chlorination steps to yield the final hydrochloride salt.[1]

A more detailed, related synthesis for a key intermediate of Dronedarone, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, has been described and involves a multi-step process starting from 4-nitrophenol.[9] This highlights the chemical strategies employed for the synthesis of substituted 2-butylbenzofurans.

A generalized workflow for the synthesis of substituted benzofurans often involves the following logical steps:

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound itself is not well-documented, as it is primarily an intermediate. However, the biological activities of its derivatives, such as Dronedarone, provide insights into the potential pathways that molecules with this scaffold can modulate.

Benzofuran derivatives have been shown to interact with a variety of biological targets. For instance, some act as tubulin polymerization inhibitors, which is a key mechanism for anticancer agents.[6][8] Others, like Dronedarone, exhibit antiarrhythmic effects by blocking multiple ion channels in cardiac cells.[4]

The potential for this class of compounds to act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) has also been noted, suggesting a possible role in modulating neurotransmitter signaling in the central nervous system.[10]

The logical relationship for investigating the biological activity of a novel benzofuran derivative could be visualized as follows:

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate laboratory safety precautions. It is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmacologically active compounds. Its benzofuran core is a well-established scaffold in medicinal chemistry, known to impart a wide range of biological activities. The data and workflows presented in this guide provide a technical overview for researchers and drug development professionals working with this and related compounds. Further investigation into the synthesis of novel derivatives and their biological evaluation is a promising avenue for the discovery of new therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. parchem.com [parchem.com]

- 3. 526196-90-7(2-Butyl-5-benzofuranamine Hydrochloride) | Kuujia.com [nl.kuujia.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. 1-(Benzofuran-5-yl)propan-2-amine hydrochloride (286834-80-8) for sale [vulcanchem.com]

An In-depth Technical Guide to 2-Butylbenzofuran-5-amine Hydrochloride (C12H17NO·HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butylbenzofuran-5-amine hydrochloride, a key intermediate in the synthesis of pharmacologically active compounds, most notably the antiarrhythmic agent dronedarone. This document collates available physicochemical data, outlines synthetic approaches, and delves into the mechanistic pathways of the final drug product, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions.[1] The fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H17NO·HCl | [2] |

| Molecular Weight | 225.71 g/mol | [3] |

| Appearance | White or almost white crystal powder | [1] |

| Melting Point | ~183-187°C | [1] |

| Boiling Point | 317.1°C at 760 mmHg | [3] |

| Flash Point | 145.6°C | [3] |

| Solubility | Soluble in water and some organic solvents like alcohol and ether. | [1] |

| CAS Number | 526196-90-7 | [3] |

Synthesis and Experimental Protocols

Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

This synthesis involves a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran.[4]

Materials:

-

2-butyl-5-nitrobenzofuran

-

4-methoxybenzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Isopropanol

-

Tributylamine hydrochloride

Procedure:

-

Friedel-Crafts Acylation: 2-butyl-5-nitrobenzofuran is subjected to acylation with 4-methoxybenzoyl chloride using aluminum chloride as a catalyst in dichloromethane at a controlled temperature of 0–5°C.[4] This reaction yields 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran.[4]

-

Purification: The resulting product is purified by recrystallization from isopropanol.[4]

-

Demethylation: The methoxy group of the purified intermediate is deprotected using tributylamine hydrochloride at an elevated temperature (200°C) to yield (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.[4]

-

Final Purification: The final product is purified by recrystallization from acetone to achieve high purity (>99%).[4]

Reduction of the Nitro Group and Hydrochloride Salt Formation (General Procedure)

The nitro group of the benzofuran intermediate is reduced to a primary amine. This is a standard transformation in organic synthesis and can be achieved through various methods, including:

-

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

-

Metal-Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Following the reduction, the resulting 2-butylbenzofuran-5-amine is treated with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol) to precipitate the hydrochloride salt, which can then be isolated by filtration and dried.

Below is a visual representation of a general synthetic workflow for obtaining this compound.

Biological Significance and Mechanism of Action

This compound's primary significance lies in its role as a key intermediate for the antiarrhythmic drug, dronedarone. The biological activity of dronedarone provides the context for the importance of its precursors.

Dronedarone is a multi-channel blocker that affects cardiac electrophysiology. Its mechanism of action involves the inhibition of several ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, and it also possesses anti-adrenergic properties. This multifaceted action contributes to its efficacy in managing atrial fibrillation.

A simplified representation of dronedarone's signaling pathway and its effects on cardiac myocytes is depicted below.

References

physical and chemical properties of 2-butylbenzofuran-5-amine

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-butylbenzofuran-5-amine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to its structural similarity to biologically active benzofurans, this compound is a valuable intermediate in the synthesis of potential therapeutic agents. This document summarizes available data on its properties, outlines a likely synthetic route, and explores its potential role in relevant biological pathways.

Core Physical and Chemical Properties

Quantitative data for 2-butylbenzofuran-5-amine and its hydrochloride salt are summarized below. It is important to note that more experimental data is available for the hydrochloride salt due to its higher stability and ease of handling.

Table 1: Physical and Chemical Properties of 2-Butylbenzofuran-5-amine and its Hydrochloride Salt

| Property | 2-Butylbenzofuran-5-amine (Free Base) | 2-Butylbenzofuran-5-amine HCl | Data Source(s) |

| Molecular Formula | C₁₂H₁₅NO | C₁₂H₁₆ClNO | [1] |

| Molecular Weight | 189.25 g/mol | 225.71 g/mol | [1] |

| Appearance | - | White or almost white crystalline powder | [2] |

| Melting Point | Not available | approx. 183-187 °C | [2] |

| Boiling Point | Not available | 317.1 °C at 760 mmHg | [2] |

| Flash Point | Not available | 145.6 °C | [2] |

| Solubility | Not available | Soluble in water, alcohol, and ether. | [2] |

| pKa | Not available | Not available | - |

| XLogP3 | 3.4 | Not available | [1] |

| IUPAC Name | 2-butyl-1-benzofuran-5-amine | 2-butyl-1-benzofuran-5-amine hydrochloride | [1] |

Experimental Protocols

Proposed Synthesis of 2-Butylbenzofuran-5-amine

The synthesis can be envisioned as a two-step process:

-

Synthesis of 2-Butyl-5-nitrobenzofuran: This intermediate is a key starting material. A common method for the synthesis of similar benzofurans involves the reaction of a substituted phenol with a suitable reagent to form the furan ring, followed by nitration.

-

Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butylbenzofuran-5-amine: The nitro group of 2-butyl-5-nitrobenzofuran can be reduced to the corresponding amine using standard chemical reducing agents.

A potential workflow for this synthesis is outlined in the diagram below.

Caption: Proposed synthetic workflow for 2-butylbenzofuran-5-amine.

Potential Biological Activity and Signaling Pathways

Benzofuran derivatives are known to possess a wide range of biological activities and are key components in several approved drugs. Research has indicated that some benzofuran derivatives can act as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers.

The diagram below illustrates a simplified overview of the mTOR signaling pathway and indicates the potential point of intervention for benzofuran derivatives.

Caption: Potential intervention of benzofuran derivatives in the mTOR signaling pathway.

Conclusion

2-Butylbenzofuran-5-amine is a compound with significant potential as a building block in medicinal chemistry. While comprehensive experimental data for the free base is currently limited in publicly accessible literature, the information available for its hydrochloride salt and related benzofuran analogs provides a solid foundation for further research. The exploration of its synthesis and potential biological activities, particularly in relation to critical signaling pathways like mTOR, warrants continued investigation for the development of novel therapeutic agents.

References

An In-depth Technical Guide to 2-butylbenzofuran-5-amine hydrochloride: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butylbenzofuran-5-amine hydrochloride, a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the antiarrhythmic agent dronedarone. This document details its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and describes its role in the preparation of active pharmaceutical ingredients (APIs). Furthermore, it elucidates the mechanism of action of dronedarone, the primary drug synthesized from this intermediate, through a detailed signaling pathway diagram. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Introduction

This compound (CAS No. 526196-90-7) is a heterocyclic aromatic amine that has garnered significant attention in the pharmaceutical industry as a versatile building block. Its unique structural motif, featuring a benzofuran core with a butyl group at the 2-position and an amine group at the 5-position, makes it an ideal precursor for the synthesis of complex molecules with therapeutic potential. While it is implicated as an intermediate for antidepressants and neuroprotective agents, its most prominent application lies in the multi-step synthesis of dronedarone, a benzofuran derivative used in the management of atrial fibrillation. This guide will focus on the synthesis of this compound and its subsequent conversion to dronedarone, providing detailed experimental methodologies and insights into the pharmacological action of the final drug product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ClNO | --INVALID-LINK-- |

| Molecular Weight | 225.72 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 183-187 °C | --INVALID-LINK-- |

| Solubility | Soluble in water and some organic solvents | --INVALID-LINK-- |

| Chemical Stability | Sensitive to oxidizing substances | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a readily available starting material such as 4-nitrophenol. The overall synthetic workflow can be divided into two main stages: the synthesis of the key intermediate 2-butyl-5-nitrobenzofuran, followed by its reduction to the corresponding amine and subsequent conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of 2-butyl-5-nitrobenzofuran

This protocol is adapted from methodologies described in the scientific literature and patents.[1][2]

Step 1: Synthesis of 2-Chloromethyl-4-nitrophenol

-

To a stirred solution of 4-nitrophenol in a suitable solvent (e.g., a mixture of concentrated hydrochloric acid and phosphoric acid), add paraformaldehyde.

-

Heat the reaction mixture to 50-60 °C and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-chloromethyl-4-nitrophenol. A typical yield is around 88%.[1]

Step 2: Synthesis of 2-Hydroxy-5-nitrobenzyl-triphenylphosphonium chloride

-

Dissolve 2-chloromethyl-4-nitrophenol in chloroform.

-

Add triphenylphosphine to the solution and reflux the mixture.

-

Upon completion of the reaction, cool the mixture to allow the product to crystallize.

-

Filter the solid and wash with a small amount of cold chloroform to yield 2-hydroxy-5-nitrobenzyl-triphenylphosphonium chloride. A typical yield is around 94%.[1]

Step 3: Synthesis of 2-butyl-5-nitrobenzofuran

-

Suspend 2-hydroxy-5-nitrobenzyl-triphenylphosphonium chloride in toluene.

-

Add triethylamine and n-valeryl chloride to the suspension.

-

Heat the reaction mixture under reflux until the starting material is consumed.

-

Cool the reaction mixture, filter to remove solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-butyl-5-nitrobenzofuran as a viscous oil. A typical yield is around 82%.[1]

Experimental Protocol: Synthesis of this compound

Step 4: Reduction of 2-butyl-5-nitrobenzofuran to 2-butylbenzofuran-5-amine

Method A: Reduction with Tin(II) Chloride

-

Dissolve 2-butyl-5-nitrobenzofuran in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture at reflux for several hours.

-

Cool the mixture and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-butylbenzofuran-5-amine.

Method B: Catalytic Hydrogenation

-

Dissolve 2-butyl-5-nitrobenzofuran in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-butylbenzofuran-5-amine.

Step 5: Formation of this compound

-

Dissolve the crude 2-butylbenzofuran-5-amine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound.

Application in the Synthesis of Dronedarone

This compound is a pivotal intermediate in the synthesis of dronedarone. The synthetic route typically involves the sulfonylation of the amine group followed by a Friedel-Crafts acylation and subsequent alkylation.